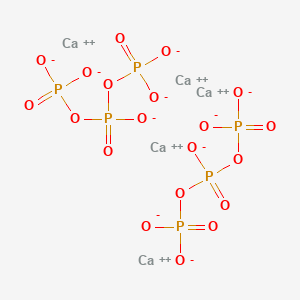

Pentacalcium bis(triphosphate)

Description

Properties

CAS No. |

26158-70-3 |

|---|---|

Molecular Formula |

Ca5O20P6 |

Molecular Weight |

706.2 g/mol |

IUPAC Name |

pentacalcium;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5Ca.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10 |

InChI Key |

RFWLACFDYFIVMC-UHFFFAOYSA-D |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Pentacalcium Bis Triphosphate

Solid-State Reaction Pathways for Pentacalcium bis(triphosphate) Formation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to yield the desired product. This method is a common route for producing various calcium phosphate (B84403) phases. google.com

High-Temperature Calcination Mechanisms

High-temperature calcination is a critical step in solid-state synthesis, where thermal energy drives the chemical reactions and phase transformations necessary to form the crystalline structure of pentacalcium bis(triphosphate). The process typically involves heating a homogenous mixture of precursors to temperatures often exceeding 800°C. nih.gov For polyphosphates, the final product is dependent on the temperature and duration of the calcination process. nih.gov

The mechanism involves the decomposition of precursors and the subsequent reaction between the resulting oxides (e.g., CaO and P₂O₅). For instance, in the synthesis of related calcium phosphates, calcination temperatures can range from 900°C to over 1200°C. google.comgoogle.com It is reported that for sodium triphosphates, temperatures above 250°C are used to dry and condense the phosphate groups. nih.gov The gradual heating of the material is often preferred, as the time taken to reach the final calcination temperature can influence the particle or crystallite size of the final product. google.com For example, a slow ramp rate of 5°C/min is sometimes employed to ensure homogeneity and prevent unwanted side reactions or film defects in coating applications. google.com

Precursor Chemistry and Stoichiometric Control

The selection and stoichiometric ratio of precursors are the most critical factors in the synthesis of pentacalcium bis(triphosphate). To achieve the target Ca/P molar ratio of approximately 0.83, acidic calcium phosphate precursors are typically required. Common starting materials for calcium phosphate synthesis include calcium sources like calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) and phosphorus sources like phosphoric acid (H₃PO₄) or its salts, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or calcium dihydrogen phosphate (Ca(H₂PO₄)₂·H₂O). google.comnih.gov

The synthesis of polyphosphates, such as pentasodium triphosphate, is achieved through the careful neutralization of phosphoric acid with a base (e.g., sodium hydroxide), followed by heating. The degree of neutralization and the temperature determine which phosphate is formed. nih.gov For pentacalcium bis(triphosphate), the reaction mixture must be formulated with a significant excess of the phosphorus precursor relative to the calcium precursor compared to syntheses of other calcium phosphates like tricalcium phosphate. Precise control of the Ca/P ratio in the initial mixture is essential to prevent the formation of impurity phases. google.com

| Calcium Precursor | Phosphorus Precursor | Calcination Temperature (°C) | Targeted Product (in source) | Reference |

|---|---|---|---|---|

| Natural Bone Meal (Hydroxyapatite) | Calcium Dihydrogen Phosphate Monohydrate | 1300 | α-Tricalcium Phosphate | google.com |

| Hydroxyapatite (B223615) | N/A (Decomposition) | >1000 | Synthetic Bone Ash | google.com |

| Mammal Bones | N/A (Internal) | 900-1100 | Basic Pentacalcium Triphosphate | google.com |

| Dolostone (CaCO₃·MgCO₃) | Phosphoric Acid | 700-800 | Mg-substituted β-Tricalcium Phosphate | ajol.info |

Influence of Reaction Atmosphere on Phase Development

The atmosphere within the furnace during calcination can significantly impact the final product's phase composition and purity. While specific studies detailing the atmospheric influence on pentacalcium bis(triphosphate) are limited, general principles from ceramic and phosphate synthesis are applicable. Reactions can be conducted in air, under an inert atmosphere (like nitrogen or argon), or under reactive atmospheres. For example, the use of a fluidized carbonization furnace has been reported for the manufacture of "basic pentacalcium triphosphate," which suggests that the gas flow and atmosphere (e.g., CO penetration) are controlled to ensure uniform heating and removal of impurities. google.com The presence of water vapor in the atmosphere can also promote the formation of hydroxyapatite, which would be an undesirable byproduct in this specific synthesis.

Wet Chemical and Solution-Based Synthesis Approaches

Wet chemical methods involve the reaction of precursors in a liquid medium, offering advantages such as lower synthesis temperatures and better control over particle size and morphology compared to solid-state reactions.

Precipitation Techniques and Kinetics

Precipitation is a widely used wet chemical method for producing various calcium phosphates. google.com This technique involves mixing solutions containing calcium and phosphate ions under controlled conditions to precipitate the desired compound. For pentacalcium bis(triphosphate), this would entail reacting a soluble calcium salt (e.g., calcium nitrate (B79036) or calcium chloride) with a solution of a triphosphate salt (e.g., sodium triphosphate) or by carefully adjusting the pH of a solution containing calcium ions and condensed phosphoric acids. researchgate.netgoogle.com

The kinetics of the precipitation process are governed by factors such as pH, temperature, reactant concentrations, and the presence of seed crystals. researchgate.net The pH of the system is a critical parameter; a lower Ca/P ratio generally requires a more acidic environment to stabilize the corresponding phosphate species. nih.gov The reaction can be monitored by measuring changes in pH or solution conductivity. google.com The rate of precipitation for hydroxyapatite has been found to be surface-controlled, with an Arrhenius activation energy of 186 ± 15 kJ mol⁻¹, and is dependent on the concentrations of calcium, phosphate, and the available surface area of seed crystals. researchgate.net Similar kinetic principles would apply to the precipitation of pentacalcium bis(triphosphate), where controlling the nucleation and growth steps is key to obtaining a pure, crystalline product.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile techniques that involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are effective for producing crystalline, nanoscale materials with controlled morphology. mdpi.comnih.gov

Hydrothermal synthesis has been successfully employed to create various calcium phosphate phases, including nano-hydroxyapatite and multiphasic calcium phosphate ceramics, at relatively low temperatures (e.g., 150°C). mdpi.comnih.gov The process typically involves heating a precursor suspension (e.g., calcium and phosphate sources in water) for a specific duration, followed by separation, washing, and drying of the product. mdpi.com Solvothermal synthesis follows a similar principle but uses an organic solvent instead of water. For example, hydroxyapatite nanowires have been prepared via a solvothermal reaction in ethanol (B145695). google.com The choice of solvent, temperature, pressure, and reaction time allows for fine-tuning of the product's characteristics. These methods offer a promising route for the synthesis of pentacalcium bis(triphosphate) with high purity and controlled crystallinity, potentially at lower temperatures than required for solid-state calcination. nih.gov

| Method | Calcium Precursor | Phosphorus Precursor | Solvent/Medium | Temperature (°C) | Key Parameter | Targeted Product (in source) | Reference |

|---|---|---|---|---|---|---|---|

| Wet Precipitation | Calcium Nitrate | Diammonium Hydrogen Phosphate | Water | Room Temp (precipitate), 700-1100 (calcination) | pH control (7-11) | β-Tricalcium Phosphate | researchgate.net |

| Precipitation | Calcium Hydroxide | Phosphoric Acid | Water | 50-70 | Conductivity monitoring | Hydroxyapatite | google.com |

| Hydrothermal | Oyster Shells (CaO) | Ammonium Dihydrogen Phosphate | Water | 150 | Reaction time (10 min - 12 h) | Nano-hydroxyapatite | mdpi.com |

| Solvothermal | Calcium Nitrate Tetrahydrate | Ammonium Dihydrogen Phosphate | Ethanol | Not specified | Solvent choice | Hydroxyapatite Nanowire | google.com |

pH-Controlled Synthesis and Reaction Dynamics

The pH of the reaction medium is a critical parameter in the synthesis of calcium phosphates, dictating the phase composition, crystallinity, and morphology of the final product. The synthesis of β-tricalcium phosphate (β-TCP) through wet chemical precipitation is highly sensitive to pH adjustments. scielo.brresearchgate.net

During precipitation, the pH influences the concentration of various phosphate ions (such as H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) in the solution. scielo.br The predominance of a specific ion is a key factor in the precipitation of a corresponding calcium phosphate phase. scielo.br For instance, the formation of an amorphous calcium phosphate (ACP) is often the initial step, which then transforms into a more stable crystalline phase. acs.orgfrontiersin.org The Ca/P ratio of the resulting solid is also strongly linked to pH. Studies have shown that higher initial solution pH values promote the formation of more crystalline products with higher Ca/P ratios. acs.org For example, increasing the pH from 4.0 to 10.0 can increase the Ca/P molar ratio of the precipitate from 1.30 to 1.55. acs.org

To obtain β-TCP, the pH must be carefully controlled, often within a range of 8 to 12. google.comresearchgate.net A near-neutral pH of around 7 can favor the conversion to hydroxyapatite, another common calcium phosphate phase. google.com In some processes, a pH of 8.5 is used to generate a sol precipitate, which is then processed to yield the final product. google.com Computer modeling has confirmed that calcium phosphate precipitation is favored at pH values below approximately 6.5, while at higher pH and higher phosphate concentrations, both calcium and magnesium phosphates may precipitate. nih.gov

The reaction often proceeds through the formation of an intermediate amorphous phase, which subsequently crystallizes. acs.orgfrontiersin.org The transformation kinetics and the resulting phase purity are dependent on maintaining the optimal pH throughout the reaction. frontiersin.orgnih.gov Even slight deviations can lead to the formation of other calcium phosphate phases, such as dicalcium phosphate anhydrous (DCPA) at lower pH or hydroxyapatite (HA) at higher pH. researchgate.net

Advanced Synthetic Techniques for Tailored Pentacalcium bis(triphosphate) Structures

Modern synthesis techniques offer greater control over the physical and chemical properties of β-TCP, enabling the production of materials with specific characteristics for various applications. These methods include nanoscale synthesis, mechanochemical routes, microwave-assisted synthesis, and non-aqueous approaches. rsc.org

Producing β-TCP at the nanoscale is of significant interest as particle size plays a critical role in the material's reactivity and applications. nih.gov Wet chemical precipitation is a common method for synthesizing nano-sized β-TCP. researchgate.net By controlling parameters such as precursor concentration, pH, and temperature, it's possible to produce nanoparticles with average grain sizes around 50 nm. researchgate.netmdpi.com

Several factors influence particle size:

Precursor Concentration: Lower concentrations may lead to smaller, more amorphous particles, while higher concentrations can result in larger, more crystalline particles. mdpi.com

pH: At high pH values, smaller calcium phosphate nanoparticles can be obtained compared to those synthesized at lower pH. scielo.br

Organic Modifiers: The presence of organic molecules like citric acid or surfactants can be used to control crystal growth and vary the size of the resulting nanorods. researchgate.net

Aging Time: In sol-gel synthesis, increasing the aging time can lead to an increase in particle size. tandfonline.com

Techniques like sol-gel synthesis and the use of nanoemulsions as templates also allow for precise control over particle size. tandfonline.comscirp.org For example, the thickness of a calcium phosphate shell on a nanoemulsion can be controlled by the amount of calcium and phosphate added, with thicknesses of up to 38 nm being achievable. scirp.org

Mechanochemical synthesis, often performed using a ball mill, is a solid-state method that utilizes mechanical energy to induce chemical reactions. researchgate.netnih.gov This technique can be used to produce β-TCP powders from precursors like calcium carbonate and dicalcium phosphate anhydrous. elsevier.es The process involves milling the precursor powders for a specific duration and at a set frequency to promote the reaction. uitm.edu.mynih.gov

Key aspects of this method include:

Milling Time: The duration of milling is a critical variable. For instance, urea (B33335) calcium phosphate has been successfully synthesized after 10 minutes of milling. uitm.edu.my In other studies, milling times of up to 24 hours have been used to produce β-TCP. elsevier.es

Precursors: Common starting materials include calcium carbonate (CaCO₃) and dicalcium phosphate (CaHPO₄). elsevier.es Some innovative approaches have utilized oyster shells as a source of calcium carbonate. nih.gov

Phase Transformation: Ball milling can induce phase changes. For example, it can facilitate the transformation of dicalcium phosphate dihydrate (DCPD) to hydroxyapatite. hanrimwon.com However, subsequent heat treatment is often necessary to obtain phase-pure β-TCP. hanrimwon.com

While X-ray diffraction has shown that milling pathways and time may not affect the chemical composition, they do influence the crystallographic properties, specific surface area, and particle size of the resulting powders. researchgate.netnih.gov

Microwave-assisted synthesis is a rapid and energy-efficient method for producing β-TCP. nih.govelsevier.es This technique uses microwave energy to heat the reaction mixture internally, leading to faster reaction rates compared to conventional heating. google.com High-purity β-TCP can be synthesized in a short time, often within minutes to an hour. ucl.ac.uk

Factors influencing the outcome include:

Fuel/Solvent: The choice of fuel (in combustion synthesis) or solvent is crucial. Citric acid has been shown to be an effective fuel for producing high-purity β-TCP. elsevier.es Different solvents in microwave-assisted solvothermal synthesis can lead to different phases of calcium phosphate. ucl.ac.uk

Temperature and Time: These parameters affect the composition and morphology of the product. journalssystem.com For example, increasing the duration of microwave exposure can increase the amount of hydroxyapatite formed, while a temperature increase can favor the formation of brushite and β-TCP. journalssystem.com

Precursors: The choice of calcium precursor can be critical. Calcium acetate (B1210297) monohydrate has been found to be a suitable precursor for preparing different phases of calcium phosphate via microwave synthesis, whereas calcium nitrate tetrahydrate and calcium hydroxide did not yield β-TCP under similar conditions. ucl.ac.uk

This method has been successfully used to produce nanostructured β-TCP with controlled morphologies. ucl.ac.ukjournalssystem.com

The use of non-aqueous solvents, such as alcohols or other organic liquids, offers an alternative route for the synthesis of calcium phosphates with tailored properties. mdpi.comdiva-portal.org The solvent's polarity and dielectric constant can strongly influence the chemical structure and morphology of the synthesized product. royalsocietypublishing.org

Key findings from non-aqueous synthesis studies include:

Solvent Type: The choice of solvent can determine the final calcium phosphate phase. ucl.ac.uk For example, using methanol (B129727) as a solvent tends to favor the formation of β-TCP, while ethanol can lead to the production of dicalcium phosphate anhydrous (DCPA). ucl.ac.uk The use of a water-based medium, which has a high dielectric constant, has been shown to primarily produce β-calcium pyrophosphate. royalsocietypublishing.org

Inhibition of Hydrolysis: Some organic solvents, like ethylene (B1197577) glycol, can have an inhibitory effect on hydrolysis reactions, which allows for better control over the formation of specific calcium phosphate phases. mdpi.com

Morphology Control: The solvent can significantly impact the morphology of the final product. For instance, using ethylene glycol under certain conditions can result in the formation of rod-shaped particles. mdpi.com

Sol-Gel Method: The sol-gel process often employs organic solvents like ethanol. diva-portal.org In this method, precursors such as calcium nitrate and triethyl phosphite (B83602) are dissolved in an alcohol, leading to the formation of a gel that is subsequently heat-treated to obtain the final product. diva-portal.org

This approach provides a powerful tool for controlling the phase and morphology of calcium phosphate materials by carefully selecting the solvent system and reaction conditions.

Comparative Analysis of Synthesis Yields and Phase Purity Across Methodologies

The selection of a synthesis methodology for β-tricalcium phosphate (β-TCP) is often guided by the desired yield, phase purity, and material characteristics. Different methods offer distinct advantages and disadvantages in these respects.

Wet chemical precipitation is a widely used method that can produce high yields, but achieving high phase purity can be challenging due to the sensitivity of the system to pH and temperature. researchgate.net The Ca/P ratio of the final product is highly dependent on these parameters, and slight variations can lead to the co-precipitation of other phases like hydroxyapatite (HA) or dicalcium phosphate (DCPD). scielo.brresearchgate.net

Solid-state reaction , including mechanochemical methods, can produce materials with high crystallinity. A three-stage solid-state synthesis has been reported to yield β-TCP with over 99% purity. diva-portal.org However, these methods often require high temperatures (above 800°C) and can sometimes result in impure products containing phases like calcium pyrophosphate if conditions are not optimized. elsevier.esdiva-portal.org For example, a sol-gel derived powder was found to contain 71.2% β-TCP and 28.8% β-calcium pyrophosphate. elsevier.es

Microwave-assisted synthesis stands out for its rapidity and ability to produce high-purity products. nih.gov Using citric acid as a fuel in a microwave combustion method resulted in high-purity β-TCP, whereas using glycine (B1666218) or urea led to the formation of minor phases like HA and calcium pyrophosphate. elsevier.es Microwave-assisted methods can achieve high yields (over 80%) under mild conditions and in short reaction times. ucl.ac.uk

Sol-gel synthesis is known for producing materials with high phase purity and reproducibility under mild conditions. diva-portal.org However, the final purity can be influenced by factors such as the homogeneity of the precursor sol and the calcination temperature. diva-portal.org

The table below provides a comparative overview of different synthesis methodologies for β-TCP.

Interactive Data Table: Comparison of Synthesis Methodologies for β-Tricalcium Phosphate

| Synthesis Methodology | Key Advantages | Typical Yield | Phase Purity | Key Disadvantages |

| Wet Chemical Precipitation | Scalable, low temperature | Variable, can be high | Highly dependent on pH and temperature control; risk of mixed phases scielo.brresearchgate.net | Sensitive to reaction conditions, may require careful purification |

| Solid-State/Mechanochemical | High crystallinity, can use recycled materials nih.gov | Generally high | Can be very high (>99%) with optimized, multi-stage processes diva-portal.org | Requires high temperatures, can result in secondary phases if not controlled elsevier.es |

| Microwave-Assisted | Very rapid, energy efficient, high purity with right precursors nih.govelsevier.es | High (>80%) ucl.ac.uk | High, especially with specific fuels/solvents like citric acid elsevier.es | Purity can be dependent on the choice of fuel or solvent |

| Sol-Gel | High homogeneity and purity, good control over nanostructure diva-portal.org | Variable | High reproducibility and phase purity diva-portal.org | Can be more complex and time-consuming due to aging and drying steps |

| Non-Aqueous Synthesis | Excellent control over phase and morphology ucl.ac.uk | Variable | Phase is determined by solvent choice, allowing for selective production ucl.ac.uk | Requires use of organic solvents, which may need to be removed |

Crystallographic and Structural Elucidation of Pentacalcium Bis Triphosphate

Single Crystal and Powder X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary and indispensable technique for the structural analysis of crystalline materials like pentacalcium bis(triphosphate). rsc.orgfzu.cz Both single-crystal and powder XRD methods provide detailed information about the atomic and molecular structure, allowing for the determination of bond lengths, angles, and other crucial geometric parameters. uol.de

The crystal structure of pentacalcium bis(triphosphate) (hydroxyapatite) is known to exist in different polymorphic forms. Chemically pure hydroxyapatite (B223615), particularly at low temperatures, crystallizes in the monoclinic system with the space group P2₁/b. nih.gov However, the more commonly encountered and stable form, especially in geological samples and materials processed at higher temperatures, possesses a hexagonal structure belonging to the space group P6₃/m. nih.gov

Single-crystal X-ray diffraction is the most precise method for determining the atomic coordinates within the unit cell. rsc.orgfzu.cz For materials where large single crystals are not available, powder XRD data, coupled with Rietveld refinement methods, allows for the determination and refinement of the crystal structure. researchgate.net This analytical approach compares the experimental diffraction pattern with a calculated profile based on a structural model, iteratively adjusting atomic positions and lattice parameters to achieve the best fit.

The lattice parameters define the size and shape of the unit cell and are a critical output of XRD analysis. These parameters are sensitive to ionic substitutions and synthesis conditions. For example, the incorporation of other ions into the apatite crystal lattice can cause measurable shifts in the lattice parameters. cuneyttas.com

X-ray diffraction is also a key method for quantifying the crystallinity of a sample. google.com The diffraction pattern of a highly crystalline material exhibits sharp, well-defined peaks, whereas amorphous or poorly crystalline materials produce broad, diffuse halos. The percentage of crystallinity can be calculated from the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity of the pattern, including the amorphous halo. google.com Materials prepared under certain conditions, such as some magnesium-substituted hydroxyapatites, may exhibit a low degree of crystallinity. ajol.info

Table 1: Crystallographic Data for Common Polymorphs of Pentacalcium bis(triphosphate) (Hydroxyapatite)

| Property | Hexagonal Hydroxyapatite | Monoclinic Hydroxyapatite |

|---|---|---|

| Crystal System | Hexagonal | Monoclinic |

| Space Group | P6₃/m | P2₁/b |

| Lattice Parameters | a ≈ 9.42 Å, c ≈ 6.88 Å | a ≈ 9.42 Å, b ≈ 18.84 Å, c ≈ 6.88 Å, γ ≈ 120° |

Note: Lattice parameters are approximate and can vary with stoichiometry and substitutions. nih.gov

Powder X-ray diffraction serves as a "fingerprint" for identifying crystalline phases. google.com By comparing the experimental diffraction pattern of a sample to standard patterns in databases, such as those from the International Centre for Diffraction Data (ICDD), the phases present can be unequivocally identified. This is crucial for assessing the purity of synthesized pentacalcium bis(triphosphate).

Common impurity phases that can co-exist with hydroxyapatite include β-tricalcium phosphate (B84403) (β-TCP), tetracalcium phosphate (TTCP), and amorphous calcium phosphate (ACP). google.comgoogle.com The presence and quantity of these other phases can be determined through careful analysis of the XRD pattern, often using Rietveld analysis for quantification.

Polymorphism and Phase Transitions of Pentacalcium bis(triphosphate)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govamericanpharmaceuticalreview.com Pentacalcium bis(triphosphate) exhibits such behavior, undergoing phase transitions when subjected to stimuli like changes in temperature. nih.gov

When heated to high temperatures, pentacalcium bis(triphosphate) (hydroxyapatite) undergoes decomposition. The process begins with dehydroxylation, where water is lost from the structure. At temperatures above 800°C, hydroxyapatite can transform into oxyapatite (Ca₁₀(PO₄)₆O). google.com Upon further heating to even higher temperatures, oxyapatite may decompose into other calcium phosphate phases, namely tricalcium phosphate (Ca₃(PO₄)₂) and tetracalcium phosphate (Ca₄(PO₂)₂O). google.com

The specific temperatures and resulting products can be influenced by factors such as the material's crystallinity and the presence of ionic substitutions. For instance, magnesium-substituted hydroxyapatite has been observed to convert to magnesium-substituted β-tricalcium phosphate at temperatures between 700°C and 800°C. ajol.info Techniques such as thermogravimetric analysis (TGA) combined with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are used to study these decomposition pathways by monitoring mass loss and identifying evolved gases. researchgate.net

Table 2: Thermal Decomposition of Pentacalcium bis(triphosphate) (Hydroxyapatite)

| Temperature Range (°C) | Process | Resultant Phases |

|---|---|---|

| > 800 °C | Dehydroxylation | Oxyapatite (Ca₁₀(PO₄)₆O) |

| > 1100 °C | Decomposition | Tricalcium Phosphate (TCP), Tetracalcium Phosphate (TTCP) |

Note: Temperatures are approximate and depend on heating rate, atmosphere, and material properties. google.com

Pressure-Induced Structural Changes

Research specifically detailing the pressure-induced structural changes in pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂) is limited. However, studies on the broader family of calcium phosphates provide insights into how such structures might behave under high-pressure conditions. High-pressure processing of milk, for instance, has been shown to cause shifts in the colloidal and soluble calcium phosphate equilibrium, affecting pH, dissolved calcium content, and the microstructure of casein micelles. nih.gov This suggests that external pressure can significantly alter the phase stability and interactions of calcium phosphate systems. In related materials like smectite clays, high pressure is used to study the microstructure of gels containing triphosphate anions (P₃O₁₀⁵⁻), indicating that pressure is a critical variable in understanding the structural integrity of phosphate-containing materials. upc.edu For calcium phosphates in general, pressure can influence phase transformations and dissolution behaviors, which are crucial for their application in various fields.

Defect Chemistry and Non-Stoichiometry in Pentacalcium bis(triphosphate)

The crystal lattice of pentacalcium bis(triphosphate), like other calcium phosphates, is not perfect and exhibits various forms of defect chemistry and non-stoichiometry. These imperfections play a crucial role in determining the material's chemical and physical properties.

Investigation of Structural Vacancies and Interstitial Defects

Structural vacancies and interstitial defects are common in calcium phosphates. In hydroxyapatite (HAp), which is structurally related, the hexagonal crystal structure often contains defects that can be filled by vacancies or other ions. encyclopedia.pub These defects, such as calcium vacancies, can be accompanied by substitutions to maintain charge neutrality. nih.gov For instance, the insertion of certain ions like Fe³⁺ can create oxygen vacancies at the phosphate sites, which can destabilize the structure unless compensated by other substitutions. acs.org

The presence of vacancies can significantly impact the material's properties. For example, in biphasic calcium phosphate nanoparticles, void defects like pores have a more substantial impact on mechanical properties than the shape of the pores. nih.gov An increase in pore size leads to a decrease in elastic moduli and strength, although it can improve ductility. nih.gov In scaffolds derived from fish bones, hydroxyl and oxygen vacancies in the hydroxyapatite structure are responsible for color changes and influence the material's biological performance. researchgate.net While direct studies on pentacalcium bis(triphosphate) are scarce, it is expected that similar vacancy and interstitial defect mechanisms would be present and would influence its properties.

Cationic and Anionic Substitution Mechanisms

The crystalline lattice of calcium phosphates is highly amenable to ionic substitutions at both cationic and anionic sites. This capacity allows for the fine-tuning of the material's properties.

Cationic Substitutions: The calcium ions in the crystal lattice can be replaced by a variety of other cations. In hydroxyapatite, for example, Ca²⁺ can be substituted by ions such as Mg²⁺, Sr²⁺, Zn²⁺, and others. researchgate.net Such substitutions can lead to changes in crystal size and crystallinity. For instance, doping with Mg²⁺ can lead to the appearance of a β-tricalcium phosphate (β-TCP) phase. intjmorphol.com Strontium (Sr²⁺) substitution can cause distortion in the phosphate environment. intjmorphol.com These substitutions are a key strategy for modifying the biological and mechanical properties of calcium phosphate biomaterials. In β-TCP, partial substitution of Ca²⁺ with essential trace elements like Mg, Zn, Sr, Cu, Na, K, and Fe is a common method to improve biological performance. semanticscholar.org

Anionic Substitutions: Anionic substitutions also play a significant role. In hydroxyapatite, the hydroxyl (OH⁻) group can be replaced by halide ions, and the phosphate (PO₄³⁻) group can be substituted by carbonate (CO₃²⁻) ions. researchgate.netnih.gov In pentacalcium bis(triphosphate), the triphosphate (P₃O₁₀⁵⁻) anion itself is a more complex, open-chained structure compared to the orthophosphate in HAp and TCP. upc.edu This complex anionic structure offers different possibilities for substitution and interaction with other ions.

The general mechanisms for substitution in calcium phosphates involve maintaining charge balance, which can be achieved either by a coupled substitution of another ion with an opposite charge or by the creation of lattice vacancies. mdpi.com

Impact of Defect Structures on Macroscopic Properties

The presence of defect structures, including vacancies, interstitials, and ionic substitutions, has a profound impact on the macroscopic properties of calcium phosphates. These defects can alter mechanical strength, dissolution behavior, and biological response.

The introduction of void defects, or porosity, in biphasic calcium phosphate ceramics has been shown to decrease the elastic modulus and strength while increasing ductility. nih.gov Deformation and fracture are more likely to initiate near these pores. nih.gov Ionic substitutions can also affect mechanical properties. For example, doping hydroxyapatite with magnesium has been reported to improve its fracture toughness. nih.gov

The chemical reactivity and bioactivity of calcium phosphates are also heavily influenced by their defect chemistry. encyclopedia.pubnih.gov The degradation properties, which are critical for bone regeneration applications, vary among different species of calcium phosphate due to their different Ca/P ratios and crystal structures. nih.gov Ionic substitutions in biological apatites lead to lower crystallinity, smaller crystal size, and higher solubility compared to stoichiometric hydroxyapatite. mdpi.com The release of ions from substituted calcium phosphates can stimulate cellular responses, enhancing bone formation and regeneration. intjmorphol.com

Comparative Crystallography of Pentacalcium bis(triphosphate) and Related Calcium Phosphates

Pentacalcium bis(triphosphate) is part of a larger family of calcium phosphate compounds, each with distinct crystallographic features. Understanding its structure in comparison to more well-studied calcium phosphates like hydroxyapatite and tricalcium phosphate provides valuable context.

Structural Relationships with Hydroxyapatite and Tricalcium Phosphate

Hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂) and β-Tricalcium Phosphate (β-TCP, Ca₃(PO₄)₂) are the most common calcium phosphates used in biomedical applications and serve as important benchmarks for comparison.

Hydroxyapatite (HAp): HAp has a stoichiometric Ca/P molar ratio of 1.67 and typically crystallizes in a hexagonal structure. mdpi.com Its structure is composed of phosphate tetrahedra and calcium ions arranged in a way that forms channels containing hydroxyl groups. nih.gov The term "pentacalcium triphosphate with one hydroxyl group" has been used in some literature to describe hydroxyapatite, although this is chemically distinct from pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂). rsc.org The structure of HAp is known for its stability and its ability to accommodate a wide range of ionic substitutions. nih.gov

Tricalcium Phosphate (TCP): TCP exists in several polymorphic forms, with β-TCP being the most stable at lower temperatures. wikipedia.org β-TCP has a rhombohedral crystal structure and a Ca/P ratio of 1.5. wikipedia.org Its structure consists of five distinct crystallographic sites for calcium ions. researchgate.net Compared to HAp, β-TCP is generally more resorbable in biological environments. wikipedia.org

Pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂): This compound is a calcium salt of triphosphoric acid. quora.com It is also referred to as calcium tripolyphosphate. paint.org Unlike HAp and TCP, which are orthophosphates (containing PO₄³⁻ ions), pentacalcium bis(triphosphate) is a polyphosphate, containing the longer, chain-like P₃O₁₀⁵⁻ anion. This fundamental difference in the phosphate anion leads to a distinct crystal structure and chemical properties. The formation of Ca₅(P₃O₁₀)₂ versus other calcium tripolyphosphates like Ca₂NaP₃O₁₀ can depend on the Ca/TPP (tripolyphosphate) ratio during synthesis. acs.org

The crystallographic data for these compounds highlight their structural differences.

Table 1: Comparative Crystallographic Data of Selected Calcium Phosphates

| Compound | Chemical Formula | Crystal System | Space Group | Ca/P Ratio |

|---|---|---|---|---|

| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | Hexagonal | P6₃/m | 1.67 |

| β-Tricalcium Phosphate | Ca₃(PO₄)₂ | Rhombohedral | R3c | 1.5 |

Data for Pentacalcium bis(triphosphate) is less commonly reported in standard crystallographic databases compared to HAp and β-TCP.

The structural similarity between different calcium phosphates, such as the comparable crystallographic planes of octacalcium phosphate (OCP) and HAp, is thought to facilitate phase transformations between them. nih.gov While pentacalcium bis(triphosphate) is structurally distinct due to its triphosphate anion, its behavior and potential transformations in complex environments are areas of ongoing scientific interest.

Analysis of Pentacalcium bis(triphosphate) Analogues (e.g., Fluoridated forms)

Fluorapatite (B74983), a common phosphate mineral, crystallizes in the hexagonal crystal system with the space group P6₃/m. Current time information in Bangalore, IN.researchgate.net This structure is considered a reference model for other apatites. google.com The unit cell parameters for fluorapatite are typically reported as a = b = 9.367 Å and c = 6.884 Å. The structure is built around a network of phosphate tetrahedra and calcium ions. google.com

The crystal structure of fluorapatite consists of two distinct calcium sites, Ca(I) and Ca(II), and one type of phosphate group. The Ca(I) ions are arranged in columns parallel to the c-axis, while the Ca(II) ions form triangles around the hexagonal screw axis, which also contains the fluoride (B91410) ions. This arrangement creates a stable and densely packed structure. The presence of a large number of ionic bonds within the fluorapatite structure makes it a suitable host for various substituents. researchgate.netgoogle.com

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|---|

| Fluorapatite | Ca₅(PO₄)₃F | Hexagonal | P6₃/m | a = 9.367, c = 6.884 |

| Hydroxyapatite (hexagonal) | Ca₅(PO₄)₃(OH) | Hexagonal | P6₃/m | a = 9.418, c = 6.884 |

| Chlorapatite | Ca₅(PO₄)₃Cl | Hexagonal | P6₃/m | a = 9.642, c = 6.776 |

Influence of Polyphosphate Chain Conformation on Crystal Packing

The conformation of the polyphosphate chain is a critical factor that dictates the crystal packing and, consequently, the material properties of calcium polyphosphates. In pentacalcium bis(triphosphate), the triphosphate anion (P₃O₁₀)⁵⁻ is a short-chain polyphosphate. The flexibility of the P-O-P bonds allows for various conformations, which can range from linear to more coiled or folded arrangements.

In longer-chain calcium polyphosphates, it has been observed that the chains can align to form either amorphous or crystalline domains. nih.gov The degree of crystallinity is directly related to the ordering of these polyphosphate chains. Amorphous regions are characterized by a disordered, random arrangement of the chains, leading to a glass-like material. In contrast, crystalline regions feature highly ordered, parallel arrangements of the polyphosphate chains, resulting in a more stable and dense structure. nih.goveuropa.eu

Advanced Spectroscopic and Spectrometric Characterization of Pentacalcium Bis Triphosphate

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy is a powerful, non-destructive tool for characterizing calcium phosphate (B84403) compounds. mjcce.org.mkresearchgate.net Both Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecular bonds, offering a unique "fingerprint" of the material. americanpharmaceuticalreview.comedinst.com While both are complementary, their selection rules differ: FTIR is based on the absorption of infrared light by bonds with a changing dipole moment, whereas Raman spectroscopy involves the inelastic scattering of laser light from bonds with changing polarizability. edinst.com

For phosphate compounds, the fundamental vibrations of the PO₄³⁻ ion are central to spectral interpretation. These are categorized as:

ν₁ (symmetric stretching)

ν₂ (symmetric bending)

ν₃ (asymmetric stretching)

ν₄ (asymmetric bending)

In a perfectly tetrahedral (Td) symmetry of a free phosphate ion, only the ν₃ and ν₄ modes are infrared active, while all four modes are Raman active. pocketdentistry.com However, in a crystal lattice, the local environment (site symmetry) and interactions between ions can lower this symmetry, causing formally inactive modes to appear and degenerate modes to split into multiple bands. pocketdentistry.comtandfonline.com

The vibrational spectra of calcium phosphates are dominated by the internal modes of the phosphate groups. pocketdentistry.com The precise positions of these bands can differentiate between various calcium phosphate phases. scispace.comnih.gov For instance, Raman spectra of calcium phosphates typically show a very strong band near 960 cm⁻¹ corresponding to the ν₁ symmetric stretching mode of the phosphate group. scispace.com

The table below summarizes the characteristic vibrational frequencies for different calcium phosphate structures, which serve as a basis for identifying phases within a sample.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Technique |

| ~960 | ν₁ PO₄³⁻ (Symmetric Stretch) | Apatitic Phosphate | Raman |

| 420-435 | ν₂ PO₄³⁻ (Symmetric Bend) | Phosphate Group | Raman |

| 1017-1075 | ν₃ PO₄³⁻ (Asymmetric Stretch) | Phosphate Group | FTIR, Raman |

| 567-590 | ν₄ PO₄³⁻ (Asymmetric Bend) | Phosphate Group | FTIR, Raman |

| ~987 | ν₁ HPO₄²⁻ (Symmetric Stretch) | Acidic Phosphate | Raman |

| 1095-1125 | ν₃ HPO₄²⁻ (Asymmetric Stretch) | Acidic Phosphate | FTIR |

This table is a compilation of data from multiple sources. pocketdentistry.comscispace.comresearchgate.netnih.gov

In complex crystal structures, factor group analysis can predict the number of observable bands, although in practice, fewer bands may be seen due to weak intensity or overlapping signals. tandfonline.com

Vibrational spectroscopy is highly sensitive to the presence of functional groups and impurities, which is critical for assessing the purity and stoichiometry of synthesized calcium phosphates.

Hydrogen Phosphate (HPO₄²⁻): The presence of acidic phosphate groups (HPO₄²⁻) is a key indicator of non-stoichiometric apatites or the presence of other phases like octacalcium phosphate (OCP), monetite, or brushite. researchgate.netnih.gov These groups give rise to distinct vibrational bands, such as a shoulder around 1100-1095 cm⁻¹ in FTIR spectra. researchgate.net The strong hydrogen bonds formed by HPO₄²⁻ ions can significantly influence the material's properties. nih.gov

Carbonate (CO₃²⁻): Carbonate is a common substitution in biological and synthetic apatites. FTIR can readily detect its presence and even distinguish its location within the apatite lattice. The ν₃ antisymmetric stretching mode of carbonate appears in the 1400-1550 cm⁻¹ region. A band around 1415 cm⁻¹ is typically associated with B-type substitution (for phosphate), while other bands can indicate A-type substitution (for hydroxyl groups). researchgate.net Deconvolution of the FTIR spectra can help separate overlapping carbonate and phosphate bands for more detailed analysis. bohrium.com

Amorphous Phases: The presence of amorphous calcium phosphate (ACP) alongside crystalline phases can be identified by broader, less-defined spectral features compared to the sharp bands of well-crystallized materials. researchgate.netbohrium.com

Beyond qualitative identification, vibrational spectroscopy can be employed for quantitative analysis of multiphase calcium phosphate mixtures. researchgate.net The intensity of specific spectral bands is proportional to the concentration of the corresponding phase. By establishing calibration curves or using intensity ratios, the relative amounts of different components can be determined.

A notable example is the use of intensity ratios to determine the PO₄³⁻/HPO₄²⁻ molar ratio in a sample. nih.gov Specific band ratios have been identified as reliable markers for this purpose:

Raman: The intensity ratio of the I(962)/I(987) bands. nih.gov

FTIR: The intensity ratio of the I(1035)/I(1125) bands. nih.gov

This quantitative approach is invaluable for monitoring the composition of biomaterials and understanding their formation and transformation processes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment, structure, and dynamics of atoms within a material. researchgate.net For calcium phosphates, solid-state NMR is particularly useful.

Solid-state ³¹P Magic-Angle Spinning (MAS) NMR is an exceptionally sensitive technique for characterizing the phosphorus environments in both crystalline and amorphous calcium phosphates. researchgate.netacs.org Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it yields strong, relatively simple spectra that are easy to interpret. oxinst.com

Different phosphate environments give rise to distinct signals (chemical shifts) in the ³¹P NMR spectrum, allowing for unambiguous phase identification and quantification.

Phase Identification: Each calcium phosphate phase, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), and octacalcium phosphate (OCP), has a characteristic ³¹P chemical shift. iaea.org For example, the ³¹P NMR peak for hydroxyapatite typically appears around 3 ppm. acs.org OCP exhibits multiple peaks corresponding to the different phosphate sites in its structure, with reported shifts at -0.2, 2.0, 3.3, and 3.7 ppm. nih.gov

Protonated Environments: ³¹P NMR can easily distinguish between orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups. The signal for protonated phosphate sites is often found near 0 ppm. researchgate.net

Amorphous vs. Crystalline: Amorphous calcium phosphate (ACP) produces a broader NMR signal compared to the sharp resonances of its crystalline counterparts, allowing for the assessment of sample crystallinity. researchgate.netacs.org

| Compound/Environment | Typical ³¹P Chemical Shift (ppm) |

| Hydroxyapatite (HA) | ~3.0 |

| Octacalcium Phosphate (OCP) | -0.2, 2.0, 3.3, 3.7 |

| Protonated Phosphate (HPO₄²⁻) | ~0 |

| β-Tricalcium Phosphate (β-TCP) | Multiple signals |

| Amorphous Calcium Phosphate (ACP) | Broad signal around 1.2-2.6 |

This table is a compilation of data from multiple sources. researchgate.netacs.orgnih.govresearchgate.net

While ³¹P NMR probes the anionic framework, NMR of other nuclei like ²³Na can provide information on the cationic sites, especially in sodium-containing analogues or formulations. The study of triphosphate-containing complexes, such as bis(tripolyphosphate)dysprosium(III) ([Dy(P₃O₁₀)₂]⁷⁻), demonstrates the utility of this approach. nih.gov

In studies of such analogues, ²³Na NMR can monitor the environment of sodium ions. nih.gov For example, research has shown that in the presence of biological tissue, changes in the ²³Na NMR spectrum indicate that Na⁺ ions can occupy several distinguishable extracellular sites. nih.gov This highlights the ability of ²³Na NMR to probe cation lability and interaction with the triphosphate structure, providing insights into the behavior of such complexes in different environments. nih.govnih.gov

Elucidation of Local Atomic Order and Disorder

The arrangement of atoms in pentacalcium bis(triphosphate), particularly in its amorphous or poorly crystalline forms, is crucial for understanding its reactivity and transformation pathways. While long-range order might be absent, a definite local atomic order often exists. Amorphous calcium phosphates (ACPs), which are chemically similar to pentacalcium bis(triphosphate), are known to possess such short-range order. aip.orgnih.gov Experimental studies on ACP have revealed the presence of microcrystallites, approximately 9.5 Å in size, challenging the notion of a completely random network structure. aip.org

A key structural unit proposed to be fundamental to the local order in amorphous calcium phosphates is the Posner's cluster, Ca₉(PO₄)₆. aip.orgresearchgate.netsapub.org The existence of these clusters suggests a degree of organization at the nanoscale, even in materials that are amorphous to X-ray diffraction techniques. The thermal treatment of amorphous calcium phosphates can induce an internal reorganization of these ionic clusters, leading to crystallization into more stable phases like hydroxyapatite. rsc.org This transformation underscores the importance of the initial local atomic order in dictating the material's behavior. The study of these local structures provides critical insights into the fundamental building blocks of pentacalcium bis(triphosphate) and its propensity for structural evolution.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. For pentacalcium bis(triphosphate), XAS at the Calcium (Ca) K-edge and Phosphorus (P) K-edge is instrumental in probing the coordination environment and oxidation state of these key constituent atoms.

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides quantitative information about the local atomic environment around a specific absorbing atom, including the types of neighboring atoms, their distances, and the degree of local disorder. In the context of pentacalcium bis(triphosphate) and related calcium phosphates like hydroxyapatite (HAp), EXAFS studies at the Ca K-edge have been pivotal.

Research on HAp has shown that the nearest neighbor coordination of calcium is not significantly altered by the presence of carbonate substitutions, which can induce disorder. nih.gov However, these substitutions do affect the structural geometry beyond the immediate oxygen coordination sphere, leading to an increase in structural disorder. nih.gov EXAFS can effectively probe these subtle changes in the local structure.

A study on a phosphatidyl serine-amorphous calcium phosphate complex utilized subtractive EXAFS to identify interaction sites, revealing a change in the position of the nitrogen atom of the phosphatidyl serine, which moved closer to the calcium atom in the mineral phase. nih.gov This demonstrates the sensitivity of EXAFS in detecting subtle changes in atomic arrangements. Theoretical models are often employed in conjunction with experimental EXAFS data to refine the understanding of the local structure, for instance, by modeling the substitution of zinc for calcium in hydroxyapatite. aip.org

Table 1: Representative EXAFS-derived Structural Parameters for Calcium in a Tetrahedral Inner-Sphere Complex on Hydroxyapatite.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |

| Zn-O | 4 | ~1.96 |

| Zn-P | Not specified | ~3.2 |

| Zn-Ca | Not specified | ~3.3 |

This table is based on data for Zn sorption on hydroxyapatite, which serves as a model for the local coordination environment. acs.org

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the electronic state, coordination chemistry, and local symmetry of the absorbing atom. Ca L-edge and K-edge XANES are particularly sensitive to the local environment of calcium in phosphates.

Simulations of the Ca L₂,₃-edge XANES spectrum of hydroxyapatite have demonstrated that the two non-equivalent Ca(1) and Ca(2) sites in the unit cell produce distinct spectral features. nih.gov This allows for the assessment of variations in crystallinity and the impact of alterations such as those induced by fossilization. nih.gov Furthermore, Ca K-edge XANES can track changes in the calcium ion environment during the crystallization of apatite, revealing the evolution from a less ordered state to a more crystalline structure. desy.de The appearance of specific pre-edge peaks and the shape of the absorption edge are characteristic of the local symmetry and can be used to distinguish between different calcium phosphate phases. desy.decopernicus.org

Phosphorus K-edge XANES is another valuable tool. Different calcium phosphate species exhibit distinct features in their P K-edge XANES spectra. For instance, crystalline phases like hydroxyapatite and octacalcium phosphate (OCP) show a more pronounced post-white line shoulder compared to amorphous calcium phosphate (ACP). diva-portal.org These spectral fingerprints allow for the identification and quantification of different calcium phosphate phases in complex mixtures. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net

Table 2: Diagnostic Features in P K-edge XANES for Different Calcium Phosphate Species.

| Calcium Phosphate Phase | Key Spectral Features |

| Hydroxyapatite (HAp) | Pronounced post-white line shoulder, minor post-white line peak at 2162 eV. diva-portal.org |

| Octacalcium Phosphate (OCP) | Pronounced post-white line shoulder, minor post-white line peak at 2162 eV. diva-portal.org |

| Amorphous Calcium Phosphate (ACP) | Less pronounced post-white line shoulder compared to crystalline phases. diva-portal.org |

| Brushite | Single peak ~0.8 eV above the post-white line shoulder, additional post-white line peak at 2161.5 eV. diva-portal.org |

| Monetite | Asymmetric white line due to an embedded shoulder. diva-portal.org |

Electron Microscopy and Surface Imaging Techniques

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and nanoscale features of pentacalcium bis(triphosphate) and its analogues.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of calcium phosphate materials. Studies on synthetic hydroxyapatite have revealed irregular structures composed of agglomerates of particles, often with sizes less than 5 micrometers. oup.com The morphology of β-tricalcium phosphate (β-TCP) granules, for example, can be analyzed to understand their porous structure, which is critical for applications in bone regeneration. researchgate.netnih.govresearchgate.net

SEM analysis of β-TCP powders has shown that the synthesis method significantly influences the particle size and morphology, with mechanosynthesis producing smaller particles compared to the sol-gel method. elsevier.es The degree of sintering can also be visualized, showing how primary particles fuse together, which affects properties like microporosity. researchgate.net For hydroxyapatite nanoparticles, SEM images often show spherical particles that are highly agglomerated. researchgate.net

Table 3: Morphological Characteristics of Calcium Phosphates Observed by SEM.

| Material | Synthesis/Treatment | Observed Morphology | Particle/Granule Size |

| Hydroxyapatite | Hydrothermal Synthesis | Irregular agglomerates of particles. oup.com | < 5 µm oup.com |

| β-Tricalcium Phosphate (β-TCP) | Polyurethane foam method | Porous granules with macroporosity and internal porosity. nih.gov | 250-500 µm researchgate.net |

| β-Tricalcium Phosphate (β-TCP) | Mechanosynthesis | Smaller, less agglomerated particles. elsevier.es | Not specified |

| Hydroxyapatite Nanoparticles | Wet Chemical Technique | Highly agglomerated spherical particles. researchgate.net | Not specified |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of nanoscale features, crystal lattice structures, and defects within pentacalcium bis(triphosphate). TEM studies on synthetic hydroxyapatite have confirmed the presence of spherical nanoparticles with sizes in the range of 40-200 nm. researchgate.netsciarena.com

TEM is particularly useful for identifying nanoscale defects and amorphous layers. For instance, in the study of crystal growth on synthetic hydroxyapatite, TEM revealed the presence of an amorphous layer on the crystal surface in the presence of fluoride (B91410). nih.gov In situ liquid cell TEM has even been used to directly observe the mineralization pathways of hydroxyapatite at the nanoscale. nih.gov Cryo-TEM has been employed to follow the formation of hollow spheres from calcium phosphate nanoparticles. rsc.org Furthermore, TEM can be used to characterize the shape and size of nanoparticles with high precision, such as platelet-shaped calcium-deficient hydroxyapatite nanoparticles. frontiersin.orgnih.gov The investigation of nanoscale defects in hydroxyapatite is crucial as they can influence the material's bioactivity. scispace.com

Table 4: Nanoscale Features of Calcium Phosphates Revealed by TEM.

| Material | Observation | Dimensions |

| Hydroxyapatite Nanoparticles | Spherical shape. sciarena.com | 40-200 nm sciarena.com |

| Synthetic Hydroxyapatite | Amorphous surface layer in the presence of fluoride. nih.gov | Not specified |

| Calcium-deficient Hydroxyapatite | Platelet-shaped nanoparticles. nih.gov | 52 ± 2 nm length, 6 ± 1 nm width nih.gov |

| Calcium Phosphate Nanoparticles | Formation of hollow spheres. rsc.org | 200-300 nm diameter rsc.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. service.gov.uk It is an invaluable tool for characterizing the surface of pentacalcium bis(triphosphate) and other calcium phosphate biomaterials, as surface topography significantly influences cellular interactions and material performance.

In an AFM analysis, a sharp probe mounted on a flexible cantilever scans across the material's surface. The deflections of the cantilever, caused by the forces between the tip and the surface, are detected by a laser and photodiode system. This information is then used to construct a detailed 3D map of the surface. copernicus.org AFM can be operated in various environments, including ambient air, liquids, and vacuum, making it suitable for imaging biological materials under near-physiological conditions. copernicus.org

Research on various calcium phosphate materials demonstrates the utility of AFM in revealing key surface features. researchgate.net For instance, AFM has been used to visualize the grain structure, measure grain size, and identify grain boundaries on sintered calcium phosphate composites. researchgate.net The technique is also adept at quantifying surface roughness, a critical parameter for biomaterial applications. nih.gov Quantitative data are typically expressed as the average roughness (Ra) and the root-mean-square (RMS) roughness. nih.gov Studies have shown that the surface roughness of materials can change based on processing or experimental conditions, and AFM is sensitive enough to detect these changes. nih.govmdpi.com For example, AFM has been employed to evaluate surface topography changes in materials before and after use, providing insights into their durability and wear characteristics. nih.gov

The data generated by AFM can be presented in interactive tables, allowing for a clear comparison of surface properties under different conditions.

Table 1: Illustrative AFM Surface Roughness Data for Calcium Phosphate Materials This table presents hypothetical data based on findings for various calcium phosphate materials to illustrate the typical output of AFM analysis.

| Sample ID | Processing Conditions | Scan Area (µm²) | Average Roughness (Ra) (nm) | Root-Mean-Square (RMS) Roughness (nm) |

|---|---|---|---|---|

| PBT-1 | As-synthesized | 5 x 5 | 15.2 | 19.8 |

| PBT-2 | Sintered at 800 °C | 5 x 5 | 25.6 | 32.4 |

| PBT-3 | Sintered at 1200 °C | 5 x 5 | 45.1 | 58.9 |

| PBT-4 | After immersion in SBF (7 days) | 5 x 5 | 18.9 | 24.5 |

Other Advanced Characterization Methods

Beyond AFM, a suite of other advanced analytical techniques is employed to provide a comprehensive understanding of the chemical composition, phase purity, and thermal stability of pentacalcium bis(triphosphate).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 2-10 nm of a material's surface. rsc.org It is particularly useful for analyzing the surface chemistry of calcium phosphates, which governs their interaction with biological environments. nih.gov XPS analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

For calcium phosphates, XPS provides crucial information on the Ca/P atomic ratio at the surface, which can differ from the bulk stoichiometry due to surface reactions or incongruent dissolution. rsc.org Studies have shown that the measured Ca/P ratio can be lower than the theoretical value, sometimes due to X-ray-induced decomposition during prolonged analysis. acs.org Furthermore, high-resolution XPS spectra of the Ca 2p, P 2p, and O 1s core levels can be used to distinguish between different calcium phosphate phases. acs.orgnih.gov The binding energies of these core levels are sensitive to the local chemical environment of the atoms. rsc.org

Table 2: Typical Binding Energies for Elements in Calcium Phosphate Materials from XPS Data compiled from studies on various calcium phosphate phases like hydroxyapatite and β-tricalcium phosphate. acs.orgrsc.org

| Element (Core Level) | Binding Energy (eV) | Associated Chemical Group/State |

|---|---|---|

| Ca 2p₃/₂ | 347.0 - 347.5 | Calcium in the phosphate lattice |

| P 2p | 133.0 - 133.7 | Phosphate (PO₄³⁻) group |

| O 1s | 531.0 - 531.7 | Oxygen in phosphate (P-O) and hydroxyl (O-H) groups |

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. tandfonline.comkarger.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. The technique is highly sensitive to the vibrational modes of molecules and crystal lattices.

In the analysis of calcium phosphates, Raman spectroscopy is exceptionally effective for phase identification. scispace.comresearchgate.net Different calcium phosphate minerals, such as hydroxyapatite, octacalcium phosphate, and tricalcium phosphate, exhibit distinct Raman spectra based on the vibrational modes of the phosphate (PO₄³⁻) ion. karger.comscispace.com The spectra of calcium phosphates are typically dominated by a very strong band around 960 cm⁻¹, which corresponds to the symmetric stretching mode (ν₁) of the P-O bonds within the phosphate tetrahedron. scispace.com Other, weaker bands corresponding to other phosphate vibrational modes (ν₂, ν₃, ν₄) appear at different wavenumbers and can be used to differentiate between phases. scispace.com

Table 3: Characteristic Raman Bands for Phosphate Groups in Calcium Phosphate Materials This table summarizes typical Raman active modes observed for apatitic calcium phosphates. scispace.comresearchgate.net

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ PO₄³⁻ | ~960 | Symmetric P-O stretch |

| ν₂ PO₄³⁻ | 430 - 450 | O-P-O bend |

| ν₃ PO₄³⁻ | 1030 - 1080 | Antisymmetric P-O stretch |

| ν₄ PO₄³⁻ | 580 - 620 | O-P-O bend |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis methods used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com

When applied to calcium phosphates, these techniques can identify dehydration events, dehydroxylation, phase transformations, and decomposition. For example, TGA can quantify the amount of adsorbed or crystalline water by measuring the mass loss at specific temperatures. researchgate.net DSC can detect the enthalpy changes associated with these events, providing information on whether they are endothermic or exothermic. A comprehensive thermal analysis is crucial for determining the temperature limits for processing and application of pentacalcium bis(triphosphate). mdpi.com

Table 4: Illustrative Thermal Events for a Hydrated Calcium Phosphate Compound This table provides a hypothetical example of TGA/DSC data to illustrate the characterization of thermal stability.

| Temperature Range (°C) | Mass Loss (TGA) (%) | DSC Peak | Associated Event |

|---|---|---|---|

| 50 - 200 | ~5% | Endothermic | Loss of adsorbed and loosely bound water |

| 200 - 500 | ~2% | Endothermic | Loss of structural water/hydroxyl groups |

| >800 | Negligible | Exothermic | Crystallization or phase transformation to a more stable phase (e.g., β-TCP) |

Theoretical and Computational Studies of Pentacalcium Bis Triphosphate

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of calcium phosphate-based biomaterials, providing valuable insights into their stability, electronic behavior, and vibrational characteristics.

Prediction of Stability and Reaction Energies

DFT calculations are instrumental in determining the relative stability of different crystal structures (polymorphs) and in predicting reaction energies. For instance, studies on tricalcium phosphate (B84403) (TCP) have utilized DFT to compare the stability of its α and β phases.

Ab initio density functional calculations have been performed on both α- and β-TCP, which have large unit cells of 312 and 273 atoms, respectively. researchgate.net These calculations suggest that β-TCP is thermodynamically more stable than the α-TCP phase. researchgate.net Furthermore, within the β-TCP structure, a uniform distribution of calcium vacancies is predicted to be the most stable configuration. researchgate.net The cohesive energy calculations for various trimetallic phosphate compounds also indicate that substitutions with ions like Mg, Zn, and Sr can lead to more stable structures compared to pure Ca3(PO4)2. hilarispublisher.comhilarispublisher.com

The stability of surfaces is another critical aspect for biomaterials, as surfaces mediate interactions with biological environments. DFT calculations have estimated the surface formation energies for α-TCP and β-TCP. The (010) surface of α-TCP was found to have a formation energy of 0.777 J/m², while the (001) surface of β-TCP has a higher formation energy of 0.842 J/m², suggesting differences in their surface stability. nih.gov

Table 1: Calculated Properties of α-TCP and β-TCP from DFT Studies

| Property | α-Tricalcium Phosphate (α-TCP) | β-Tricalcium Phosphate (β-TCP) |

| Band Gap (eV) | 4.89 (Direct) nih.govresearchgate.net | 5.25 (Direct) nih.govresearchgate.net |

| Surface Formation Energy (J/m²) | 0.777 (for the (010) surface) nih.gov | 0.842 (for the (001) surface) nih.gov |

| Relative Stability | Less stable researchgate.net | More stable researchgate.net |

Band Structure and Electronic Properties

The electronic band structure of a material determines its electrical and optical properties. DFT calculations have shown that both α-TCP and β-TCP are large-gap insulators. nih.gov The calculated direct band gap is 4.89 eV for α-TCP and 5.25 eV for β-TCP. nih.govresearchgate.net This large band gap is consistent with the white, insulating nature of these ceramics.

Studies on doped β-TCP have shown that the introduction of other ions can modify the electronic properties. For example, doping with Mg, Sr, and Zn has been theoretically investigated, with calculations showing changes in the band gap values. fud.edu.ng Specifically, the band gap was calculated to be 4.8 eV for pure β-TCP, and 5.0 eV, 5.2 eV, and 3.6 eV for Mg, Sr, and Zn-doped β-TCP, respectively. fud.edu.ng The nature of the chemical bonding in these materials is predominantly ionic, with a significant charge transfer from calcium to the phosphate groups. researchgate.net

Vibrational Frequency Calculations

DFT can be used to compute the vibrational frequencies of a crystal lattice, which correspond to the energies of phonons. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to identify and assign specific vibrational modes to the motion of particular atomic groups.

For example, first-principles calculations have been used to simulate the vibrational spectra of hydroxylapatite (HA) and carbonated apatite. unito.itresearchgate.net In a study on hexagonal hydroxylapatite, the vibrational modes were calculated using the B3LYP functional, allowing for the assignment of specific bands in the IR and Raman spectra to the stretching and bending modes of the phosphate (PO₄) and hydroxyl (OH) groups. unito.it Such calculations are crucial for interpreting experimental spectra and understanding how substitutions, like carbonate for phosphate or hydroxyl ions, affect the vibrational properties of the apatite structure. researchgate.netnih.gov Similar DFT approaches have been applied to strontium apatites, revealing that these compounds are dynamically stable and that most vibrational frequencies decrease with the increasing mass of the halogen ion (F, Cl, Br). rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying phenomena that occur over longer timescales than can be accessed with DFT, such as diffusion, ion transport, and phase transitions.

Investigation of Atomic Diffusion and Ion Transport

MD simulations have provided significant insights into the diffusion of ions and water molecules at the interface of calcium phosphates and aqueous solutions, which is critical for understanding biomineralization and the performance of biomedical implants.

Simulations of hydroxyapatite (B223615) nanopores in contact with electrolyte solutions have shown that nanoconfinement and the presence of solvated ions significantly slow down the self-diffusion of water molecules. mdpi.comresearchgate.net The dynamics of water molecules at the HA-solution interface are substantially decreased with the degree of confinement and the presence of ions in the solution. mdpi.com This rigidification of the solvent network can reduce the reactivity at the hydroxyapatite surface. mdpi.com Other MD studies have explored the initial stages of calcium phosphate nucleation in solution, identifying the formation of pre-nucleation clusters and their interaction with organic molecules like collagen. nih.govresearchgate.net

Simulating Phase Transitions and Thermal Behavior

MD simulations can be used to study the behavior of materials at different temperatures and pressures, including the simulation of phase transitions and thermal decomposition.

The thermal behavior of hydroxyapatite has been investigated using MD simulations, particularly focusing on the evaporation of hydroxyl groups from the HA structure at elevated temperatures. nih.gov These simulations showed that the active evaporation of OH ions begins around 1150 K, which is in close agreement with experimental observations. nih.gov

MD simulations have also been employed to investigate the thermal and mechanical properties of calcium phosphate cements reinforced with magnesium nanoparticles. nih.gov These simulations can predict how factors like nanoparticle size and concentration affect properties such as Young's modulus and ultimate strength. Furthermore, MD simulations have been used to model the structure of biphasic calcium phosphate (BCP) nanoparticles, composed of HA and β-TCP, and to understand their physicochemical properties, such as melting point and mechanical behavior. acs.org Studies on the thermal crystallization of amorphous calcium phosphate (ACP) have also been conducted, revealing how the presence of different divalent cations can influence the transformation temperature to crystalline phases like α- and β-TCP. acs.orgacs.org

Surface Interaction Modeling

The interaction of pentacalcium bis(triphosphate) surfaces with their surrounding environment is fundamental to its performance, particularly in bioceramic applications where its interface with biological fluids and tissues dictates its efficacy. Surface interaction modeling is a computational technique used to simulate and analyze these complex interfacial phenomena.

Molecular dynamics (MD) simulations are a primary tool for modeling the dynamic behavior of pentacalcium bis(triphosphate) surfaces. These simulations can model the adsorption of water molecules, ions, and biomolecules such as proteins onto the material's surface. For instance, studies on hydroxyapatite, a structurally related calcium phosphate, have used all-atom molecular dynamics to understand the adsorption mechanism of proteins like fibronectin. nih.govrsc.org These simulations reveal that electrostatic interactions, hydrogen bonding, and the formation of water bridges are key drivers of protein adsorption. rsc.org The spatial arrangement of phosphate and calcium ions on the crystal surface plays a significant role in these interactions. rsc.org

Surface energy is another critical parameter that can be calculated using computational methods. It governs the stability of different crystal facets and influences processes like crystal growth, dissolution, and nucleation of new phases. tandfonline.com Density Functional Theory (DFT) calculations have been employed to determine the surface energies of various crystal planes of calcium phosphates like octacalcium phosphate, both in a vacuum and in contact with water. researchgate.netacs.org These calculations help in predicting the equilibrium crystal morphology and understanding which surfaces are more likely to be exposed to the environment.

Table 1: Calculated Surface Energies for Different Crystal Planes of Octacalcium Phosphate

| Crystal Plane | Environment | Surface Energy (mJ/m²) | Reference |

|---|---|---|---|

| (100) | Vacuum | 89.2 | acs.org |

| (200) | Vacuum | 93.6 | acs.org |

| (001) | Vacuum | 82.3 | acs.org |

| (002) | Vacuum | 68.6 | acs.org |

| (100) | Water | 45.5 | acs.org |

| (200) | Water | 23.1 | acs.org |

| (001) | Water | 58.0 | acs.org |

This interactive table allows for sorting and filtering of the data.

The data in Table 1, while for octacalcium phosphate, illustrates the type of information that can be obtained through surface interaction modeling. For pentacalcium bis(triphosphate), similar calculations would be invaluable for predicting its surface chemistry and reactivity.

Ab Initio Methods for Fundamental Property Prediction

Ab initio methods, particularly those based on Density Functional Theory (DFT), are powerful computational techniques for predicting the fundamental electronic and structural properties of materials from first principles, without the need for empirical parameters. These methods are instrumental in understanding the intrinsic nature of pentacalcium bis(triphosphate).

For related compounds like α- and β-tricalcium phosphate (TCP), ab initio DFT calculations have been successfully used to investigate their structural parameters, stability, and electronic properties. researchgate.netresearchgate.net These studies involve solving the Kohn-Sham equations for a periodic model of the crystal, yielding the electronic band structure, density of states (DOS), and information about the nature of chemical bonding.

For instance, theoretical investigations of β-TCP have calculated its band gap and analyzed the contributions of different atomic orbitals to the electronic structure. researchgate.net The calculated band gap values for β-TCP using different approximations are presented in Table 2. Such calculations can predict whether a material is an insulator, semiconductor, or metal. The analysis of the DOS and charge density reveals the ionic and covalent character of the chemical bonds within the crystal. researchgate.net

Table 2: Calculated Electronic Properties of β-Tricalcium Phosphate using DFT

| Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| Local Density Approximation (LDA) | 5.5 | researchgate.net |

| Generalized Gradient Approximation (GGA) | 5.9 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

Ab initio methods can also be used to study the interaction of molecules with surfaces at a quantum mechanical level. For example, first-principles studies have investigated the adsorption of water on hydroxyapatite surfaces, revealing details about molecular and dissociative adsorption mechanisms. aps.org Similar studies on pentacalcium bis(triphosphate) would provide a fundamental understanding of its surface reactivity.

Computational Materials Design and Structure Prediction for Pentacalcium bis(triphosphate) Systems

Computational materials design leverages theoretical and computational methods to predict and design new materials with desired properties. For pentacalcium bis(triphosphate), these approaches can be used to explore hypothetical crystal structures, predict their stability, and screen for potential modifications that could enhance its performance in specific applications.